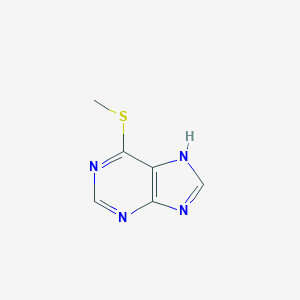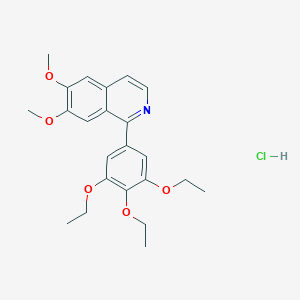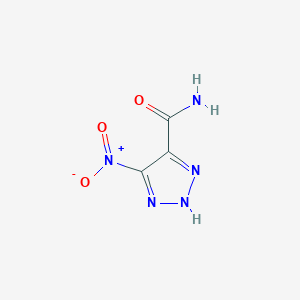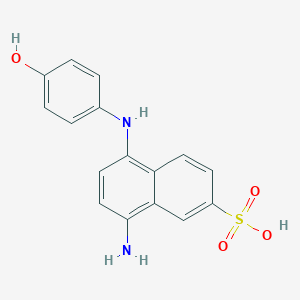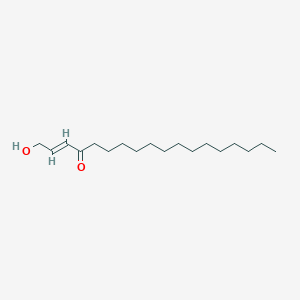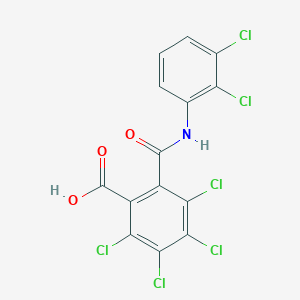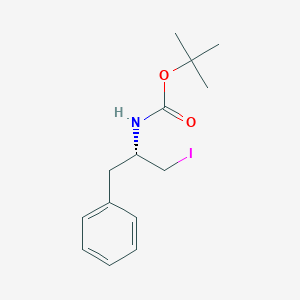
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol, also known as MCH, is a chemical compound that has been widely studied for its potential therapeutic applications. MCH belongs to a class of compounds known as terpenoids, which are naturally occurring organic compounds found in many plants and animals. In
作用機序
The mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune system and the inflammatory response. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a variety of other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce oxidative stress, and improve glucose metabolism. This compound has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its high purity and stability. This compound is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the exploration of this compound's potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease settings.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various disease settings. Its anti-inflammatory effects, neuroprotective effects, and other biochemical and physiological effects make it a promising candidate for further research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can further our understanding of this important compound and its potential therapeutic applications.
合成法
The synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can be achieved through several methods, including the oxidation of limonene, the hydrogenation of p-cymene, and the cyclization of geranylacetone. One of the most commonly used methods for the synthesis of this compound is the cyclization of geranylacetone, which involves the reaction of geranylacetone with a strong acid catalyst such as sulfuric acid or hydrochloric acid. This method has been shown to yield high purity this compound with a high yield.
科学的研究の応用
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is its use as an anti-inflammatory agent. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
特性
CAS番号 |
141797-40-2 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
4-methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4-6,8,11H,7H2,1-3H3 |
InChIキー |
CALVDKLTOSHCMT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C=C1)(C(C)C)O |
正規SMILES |
CC1=CCC(C=C1)(C(C)C)O |
同義語 |
2,4-Cyclohexadien-1-ol,4-methyl-1-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





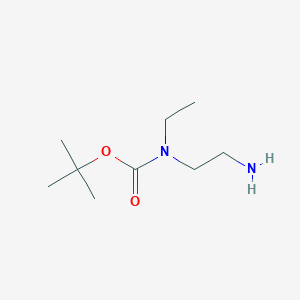
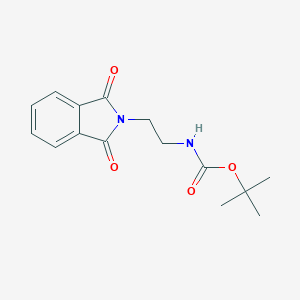
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
